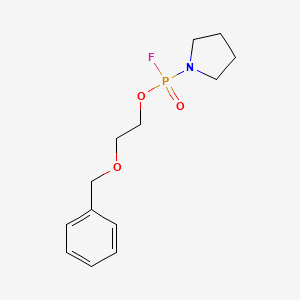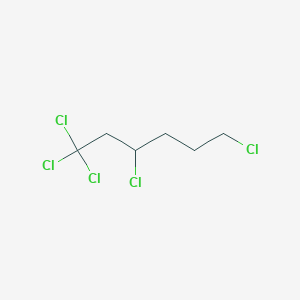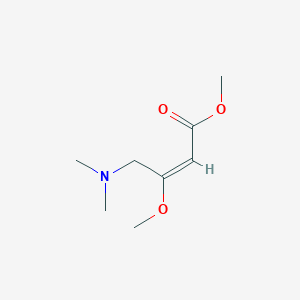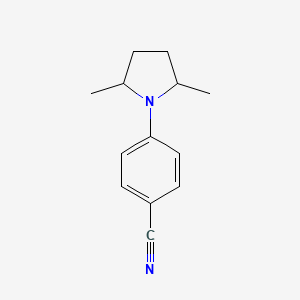
N,N-diethylnon-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylnon-2-en-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a non-2-en-1-amine structure with two ethyl groups attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups bonded to the nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylnon-2-en-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-en-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Raw Material Mixing: Non-2-en-1-amine is mixed with ethyl halide in the presence of a base such as sodium hydroxide.
Synthetic Reaction: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylnon-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different alkyl or aryl groups.
Applications De Recherche Scientifique
N,N-diethylnon-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethylnon-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include nucleophilic substitution and addition reactions, which lead to the formation of new chemical entities with distinct properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylnon-2-en-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the non-2-en-1-amine backbone and the two ethyl groups make it a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical transformations and its role as a precursor in the synthesis of complex molecules highlight its significance in both research and industrial contexts.
Propriétés
Numéro CAS |
86112-00-7 |
|---|---|
Formule moléculaire |
C13H27N |
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
N,N-diethylnon-2-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h11-12H,4-10,13H2,1-3H3 |
Clé InChI |
JEJNLXUMUGBQAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)

![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)






